4'-Fluoroacetophenone-d4
Description
Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Science
The substitution of hydrogen with deuterium, a process known as deuteration, has become an invaluable technique in modern chemical science. youtube.comnih.gov This isotopic labeling offers a unique window into the intricate workings of chemical reactions and biological processes. thalesnano.com
One of the primary applications of deuterium labeling is in elucidating reaction mechanisms. thalesnano.com By strategically placing deuterium atoms within a molecule, chemists can track the movement and transformation of atoms throughout a chemical reaction. youtube.com The difference in mass between hydrogen and deuterium leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction can be altered by the presence of deuterium. researchgate.net Measuring this effect provides crucial information about the rate-determining step of a reaction and the nature of the transition state.
In the field of medicinal chemistry and drug discovery, deuterium labeling has gained significant traction. acs.orgnih.gov The greater stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down the metabolic breakdown of a drug. humanjournals.com This can lead to an improved pharmacokinetic profile, including a longer half-life and increased exposure of the drug in the body. researchgate.netsymeres.com This strategy, sometimes called a "deuterium switch," has led to the development of FDA-approved deuterated drugs. nih.govtandfonline.com For instance, deutetrabenazine was the first deuterated drug to receive FDA approval in 2017. nih.gov Beyond simply improving existing drugs, deuterium labeling is now being incorporated into the design of new drug candidates from the outset. nih.gov
Deuterated compounds also serve as essential internal standards in mass spectrometry. thalesnano.comacs.org Their similar chemical properties to the non-deuterated (protium) counterparts but distinct mass allow for more accurate and precise quantification of target molecules in complex mixtures. thalesnano.com Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, deuterium labeling can simplify complex spectra and provide valuable information for determining the three-dimensional structure of molecules. thalesnano.comclearsynth.com
The broad utility of deuterium labeling is evident in its application across various research areas, including:
Mechanistic Studies: Unraveling the step-by-step pathways of chemical reactions. thalesnano.com
Drug Metabolism and Pharmacokinetics (DMPK): Studying how drugs are absorbed, distributed, metabolized, and excreted by the body. symeres.comclearsynth.com
Quantitative Analysis: Serving as internal standards for precise measurements in mass spectrometry. acs.org
Structural Biology: Aiding in the determination of protein and other biomolecular structures using NMR. thalesnano.comclearsynth.com
Overview of 4'-Fluoroacetophenone-d4 as a Versatile Research Probe
This compound is a deuterated form of 4'-Fluoroacetophenone (B120862), a biochemical reagent used in life science research. medchemexpress.commedchemexpress.com In this compound, the four hydrogen atoms on the phenyl ring have been replaced with deuterium. alentris.org This specific isotopic labeling makes it a valuable tool for various research applications.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 1-(4-Fluorophenyl-2,3,5,6-d4)ethan-1-one alentris.org |
| Molecular Formula | C8H3D4FO medchemexpress.com |
| Molecular Weight | 142.16 g/mol medchemexpress.com |
| CAS Number | 1335333-86-2 medchemexpress.com |
| Appearance | Clear colorless to slightly yellow liquid chemicalbook.com |
The primary utility of this compound lies in its role as an internal standard for analytical studies, particularly in conjunction with its non-deuterated counterpart. In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), where precise quantification is crucial, the addition of a known amount of the deuterated standard allows for accurate determination of the concentration of the non-deuterated analyte. alentris.org This is because the deuterated and non-deuterated compounds co-elute chromatographically but are easily distinguishable by their mass-to-charge ratio in the mass spectrometer.
Furthermore, the presence of the fluorine atom on the phenyl ring makes 4'-Fluoroacetophenone and its deuterated analog interesting subjects for research in medicinal chemistry and materials science. solubilityofthings.comresearchgate.net Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. solubilityofthings.com Therefore, this compound can be used in metabolic stability assays to investigate the metabolic fate of the fluorinated phenyl ring without interference from the acetyl group.
Historical Context of Deuterated Acetophenones in Academic Investigations
The use of deuterated acetophenones in scientific research has a history rooted in the fundamental exploration of chemical reaction mechanisms. Early studies utilized deuterium labeling to probe the intricacies of reactions involving the acetyl group and the aromatic ring of acetophenone (B1666503).
Infrared spectroscopy studies of acetophenone and its deuterated derivatives, including those with deuterium on the benzene (B151609) ring and the methyl group, were conducted to assign the vibrational frequencies of the molecule. lookchem.com These investigations provided a deeper understanding of the molecular structure and bonding within acetophenones.
A significant area of research has been the study of the acid- and base-catalyzed enolization of acetophenones. The rate of deuterium exchange at the alpha-carbon of the acetyl group, readily monitored by NMR spectroscopy, provides a direct measure of the rate of enolization. acs.org These experiments have been instrumental in understanding the influence of substituents on the aromatic ring on the reactivity of the acetyl group. For example, studies have shown that electron-donating groups at the para position increase the rate of deuterium exchange, while electron-withdrawing groups decrease it. acs.org
Isotopic labeling has also been crucial in differentiating between competing reaction mechanisms. For instance, in the chain reaction of α-bromoacetophenones with alcohols, deuterium labeling of the alcohol helped to distinguish between hydrogen transfer and electron transfer pathways. cdnsciencepub.com
More recent studies have continued to employ deuterated acetophenones in various contexts. For example, the photodissociation dynamics of acetophenone and its deuterated and substituted derivatives have been investigated using femtosecond laser pulses to understand the fragmentation pathways of these molecules. msu.edu Deuterated acetophenones have also been used in the development and mechanistic study of catalytic reactions, such as asymmetric hydrogenation, where the incorporation of deuterium can provide insights into the reaction pathway. researchgate.net The synthesis of specifically deuterated compounds, including deuterated acetophenones, remains an active area of research to support these mechanistic studies. nih.gov
Properties
CAS No. |
1335333-86-2 |
|---|---|
Molecular Formula |
C8H7FO |
Molecular Weight |
142.166 |
IUPAC Name |
1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D |
InChI Key |
ZDPAWHACYDRYIW-QFFDRWTDSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)F |
Synonyms |
1-(4-Fluorophenyl-2,3,5,6-d4)-ethanone; 1-(4-Fluorophenyl)ethan-1-one-d4; 1-(4-Fluorophenyl)ethanone-d4; 1-Acetyl-4-fluorobenzene-d4; 4-Acetylfluorobenzene-d4; 4-Acetylphenyl-d4 Fluoride; 4-Fluorophenyl-d4 Methyl Ketone; 4-Fluorophenylethanal |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation in 4 Fluoroacetophenone D4
Strategies for Site-Specific Deuteration
Achieving site-specific deuteration is paramount to ensure the desired isotopic labeling pattern for specific research applications. The primary locations for deuterium (B1214612) incorporation in 4'-fluoroacetophenone (B120862) are the methyl group (α-position) and the aromatic ring (ortho-position).
Base-catalyzed hydrogen-deuterium exchange is a common and effective method for introducing deuterium at the α-position to the carbonyl group. researchgate.net This process typically involves treating the ketone with a suitable base in the presence of a deuterium source, such as deuterium oxide (D₂O). The base abstracts an acidic α-proton to form an enolate, which is then quenched by the deuterated solvent to yield the α-deuterated ketone. The efficiency of this exchange can be influenced by the choice of base and reaction conditions. Simple bases like sodium hexamethyldisilazide (NaHMDS) have been shown to effectively promote deuteration of a wide range of C(sp²)−H and C(sp³)−H bonds in the presence of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). researchgate.net
For acetophenone (B1666503) derivatives, this method is particularly effective for deuterating the methyl group. nih.gov The process can be repeated to achieve higher levels of deuterium incorporation, leading to the formation of di- and tri-deuterated methyl groups.
Transition metal catalysis offers a powerful tool for the site-selective deuteration of aromatic rings. researchgate.net Iridium, palladium, and ruthenium-based catalysts have been extensively studied for their ability to direct C-H activation and subsequent deuteration. uni-rostock.denih.govsnnu.edu.cn For acetophenone and its derivatives, the ketone moiety can act as a directing group, facilitating the ortho-selective deuteration of the aromatic ring. nih.govsnnu.edu.cn
Iridium catalysts, in particular, have demonstrated high efficiency for ortho-C–H deuteration of various arenes, including acetophenone. snnu.edu.cn Palladium-catalyzed methods, often conducted in deuterated acidic media like trifluoroacetic acid-d1 (CF₃COOD), can also achieve ortho-selective deuteration. nih.gov However, this can sometimes be accompanied by electrophilic deuteration at other aromatic positions. nih.gov Ruthenium-catalyzed approaches, sometimes employing a transient directing group formed in situ with an amine additive, can achieve high levels of deuteration at both the α-carbonyl and ortho-aromatic positions. nih.govresearchgate.net By carefully selecting the reaction conditions, it is possible to achieve exclusive labeling at either the α-carbonyl position or the ortho-position. nih.gov
A summary of transition metals used in the deuteration of acetophenone derivatives is presented below:
| Metal Catalyst | Directing Group | Deuterium Source | Selectivity |
| Iridium | Ketone | D₂ gas | Ortho |
| Palladium | Ketone | CF₃COOD | Ortho |
| Ruthenium | Ketone (with amine additive) | D₂O | Ortho and Alpha |
The choice of deuterium source is a critical factor that influences the cost, efficiency, and selectivity of the deuteration process. Deuterium oxide (D₂O) is the most common and economical deuterium source. researchgate.net It is widely used in both base-mediated and some transition metal-catalyzed reactions. researchgate.netcas.cnacs.org For instance, organocatalyzed α-deuteration of ketones using D₂O has been shown to provide excellent deuterium incorporation (90%–97%) under mild conditions. researchgate.net
Deuterium gas (D₂) is another common source, particularly in iridium-catalyzed ortho-deuteration reactions. uni-rostock.de Other deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD), can also serve as deuterium sources, although they are generally more expensive. cas.cn The selectivity of the deuteration is often a result of the interplay between the catalyst, the directing group, and the chosen deuterium source. For example, in some palladium-catalyzed reactions, using CF₃COOD can lead to both directed ortho-deuteration and non-selective electrophilic deuteration. nih.gov
Transition Metal-Catalyzed Deuterium Exchange Reactions
Development of Novel Deuteration Protocols for 4'-Fluoroacetophenone Derivatives
Research continues to focus on developing more efficient, selective, and environmentally friendly deuteration methods. Novel protocols often aim to use earth-abundant and less toxic metal catalysts or even transition-metal-free systems. uni-rostock.de For instance, the use of transient directing groups in ruthenium-catalyzed reactions represents an advancement that avoids the need to pre-install a directing group on the substrate. nih.govresearchgate.net Furthermore, copper-catalyzed deacylative deuteration has emerged as a unique strategy, allowing for site-specific and degree-controlled deuteration at alkyl positions using a ketone as a traceless activating group. nih.gov
Isotopic Purity and Enrichment Considerations in Synthetic Research
The determination of isotopic purity and the degree of deuterium enrichment are crucial steps in the characterization of deuterated compounds. rsc.orgnih.gov These parameters are essential for the accurate interpretation of data from studies using these labeled molecules. Several analytical techniques are employed to assess isotopic purity.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or electrospray ionization (ESI-MS), is a powerful tool for determining isotopic enrichment. rsc.orgresearchgate.net By analyzing the mass distribution of the isotopologues, the percentage of deuterium incorporation can be accurately calculated. nih.govresearchgate.net
Nuclear magnetic resonance (NMR) spectroscopy is another indispensable technique. Both ¹H NMR and ²H NMR can be used to determine the sites and extent of deuteration. rsc.orgnih.gov Quantitative NMR (qNMR) methods, often using an internal standard, allow for precise measurement of isotopic abundance. nih.govgoogle.com The combination of ¹H and ²H NMR can provide even more accurate results for both partially and fully labeled compounds. nih.gov
A comparison of common analytical techniques for determining isotopic purity is provided below:
| Analytical Technique | Information Provided | Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution, overall deuterium incorporation | High sensitivity, low sample consumption |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Site of deuteration, quantitative isotopic abundance | Provides structural information, accurate quantification |
Ensuring high isotopic purity is a key objective in the synthesis of deuterated compounds like 4'-Fluoroacetophenone-d4, as it directly impacts the reliability of its subsequent applications in scientific research.
Advanced Spectroscopic and Chromatographic Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Incorporation and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of deuterated compounds, providing detailed information about molecular structure and isotopic labeling. cymitquimica.com
¹H-NMR (Proton NMR) spectroscopy serves as a primary method to verify the successful incorporation of deuterium atoms. In 4'-Fluoroacetophenone-d4, the deuterium atoms replace protons on the methyl group (d3) and one on the aromatic ring. The ¹H-NMR spectrum of the non-deuterated 4'-Fluoroacetophenone (B120862) shows characteristic signals for the aromatic protons and a singlet for the methyl protons. rsc.orgchemicalbook.com For the deuterated analog, the absence or significant reduction (quenching) of the proton signal corresponding to the deuterated positions confirms the isotopic labeling. The integration of any residual proton signals allows for the quantification of the deuterium content, which is typically expected to be ≥98% for high-quality research-grade material. medchemexpress.com
Typical ¹H-NMR Data for the non-deuterated parent compound, 4'-Fluoroacetophenone:
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons | 7.98 - 8.00 | Quartet | 2H |
| Aromatic Protons | 7.11 - 7.13 | Triplet | 2H |
| Methyl Protons | 2.58 | Singlet | 3H |
Data sourced from a study by The Royal Society of Chemistry. rsc.org
¹³C-NMR spectroscopy is utilized to confirm the carbon framework of the molecule. The spectrum of this compound is expected to show signals for all eight carbon atoms, though the signal for the deuterated methyl carbon will be a multiplet due to C-D coupling and may have a lower intensity. chemicalbook.com
¹⁹F-NMR spectroscopy is particularly important for fluorinated compounds. It provides a single, sharp signal confirming the presence and electronic environment of the fluorine atom at the C4' position on the aromatic ring. Isotopic effects due to deuterium substitution are generally small but can sometimes be observed as slight shifts in the ¹³C and ¹⁹F chemical shifts compared to the non-deuterated standard.
Representative ¹³C-NMR Data for the parent compound, 4'-Fluoroacetophenone:
| Chemical Shift (δ) in ppm |
|---|
| 26.5 |
| 115.5 |
| 115.7 |
| 130.9 |
| 131.0 |
| 133.6 |
| 196.4 |
Data sourced from a study by The Royal Society of Chemistry. rsc.org
Application of ¹H-NMR for Proton Signal Quenching and Deuterium Content
Mass Spectrometry (MS) for Isotopic Pattern Analysis and Research Quantitation
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic purity of this compound. The introduction of four deuterium atoms results in a predictable mass shift compared to the unlabeled compound. cymitquimica.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous verification of the elemental composition and deuterium incorporation. The molecular weight of non-deuterated 4'-Fluoroacetophenone is approximately 138.05 g/mol . nih.gov For this compound, the expected molecular weight is approximately 142.16 g/mol . medchemexpress.com HRMS can detect this +4 Da mass shift, confirming the presence of four deuterium atoms and providing a precise assessment of isotopic enrichment.
Mass Spectrometry Data Comparison:
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|
| 4'-Fluoroacetophenone | C₈H₇FO | 138.04809 |
| This compound | C₈H₃D₄FO | ~142.0731 |
Data for the non-deuterated compound from PubChem. nih.gov The mass for the d4 compound is calculated based on the addition of 4 deuterium atoms.
Infrared (IR) and Raman Spectroscopy in Vibrational Analysis Research
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to study the characteristic vibrational modes of a molecule. In the analysis of this compound, these methods can detect the presence of carbon-deuterium (C-D) bonds, which have different vibrational frequencies compared to carbon-hydrogen (C-H) bonds. The IR spectrum of the parent compound shows characteristic peaks for the C=O stretch, aromatic C-H stretches, and methyl C-H stretches. nih.govchemicalbook.com In the deuterated version, new peaks corresponding to C-D stretching and bending vibrations will appear at lower wavenumbers, providing further evidence of successful deuteration.
Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., GC, LC)
Chromatographic techniques are indispensable for determining the chemical and isotopic purity of this compound.
Gas Chromatography (GC): GC is often used to assess the purity of volatile compounds. For this compound, GC analysis can separate the deuterated compound from any non-deuterated starting material or other impurities, with purity levels often specified as ≥98% or higher. avantorsciences.comsrlchem.com
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis, particularly for less volatile compounds or for preparations that may contain non-volatile impurities. asianpubs.orguantwerpen.be When coupled with mass spectrometry (LC-MS), it provides a robust method for both separation and identification, confirming the purity and identity of the deuterated compound in a single analysis.
These comprehensive analytical methods ensure that this compound meets the high standards required for its use in demanding research applications, providing scientists with a reliable and well-characterized tool for their studies.
Applications in Reaction Mechanism Elucidation and Kinetic Isotope Effect Studies
Probing Reaction Pathways via Deuterium (B1214612) Tracing Experiments
Deuterium labeling is a powerful technique for tracking the fate of molecules or specific parts of molecules throughout a chemical transformation. In deuterium tracing experiments, 4'-Fluoroacetophenone-d4 serves as a labeled starting material. The position of the deuterium atoms—whether on the aromatic ring or the acetyl methyl group—is crucial for the experimental design.
The presence of deuterium provides a distinct mass signature that can be detected using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. libretexts.org This allows chemists to follow the labeled fragment as it is incorporated into intermediates and final products. For example, in a multi-step synthesis, if the deuterated acetyl group of this compound is transferred, its location in the final product can confirm the proposed reaction pathway and rule out alternative mechanisms. This method is instrumental in verifying proposed reaction intermediates and understanding molecular rearrangements. The unique isotopic label facilitates detailed tracking of reaction pathways and the activities of catalysts or reagents involved. nih.gov
Determination of Kinetic Isotope Effects (KIEs) in Organic Transformations
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org It is a cornerstone of mechanistic investigation, providing insight into bond-breaking and bond-forming events in the rate-determining step. dalalinstitute.com The KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD). The significant mass difference between hydrogen (¹H) and deuterium (²H) makes the deuterium KIE a particularly sensitive probe of reaction mechanisms, with typical values for kH/kD ranging from 1 to 8 for primary effects. libretexts.orgwikipedia.org
The distinction between primary and secondary KIEs depends on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step.
Primary Kinetic Isotope Effect (1° KIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved or formed in the rate-limiting step of the reaction. libretexts.orgcore.ac.uk For 4'-Fluoroacetophenone (B120862), if the methyl group were deuterated (4'-fluoroacetophenone-d3), a significant primary KIE (kH/kD > 1) would be expected for reactions where a C-H bond on this methyl group is broken during the rate-determining step, such as in base-catalyzed enolate formation. This "normal" isotope effect arises because the heavier C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break and thus resulting in a slower reaction rate. libretexts.orgprinceton.edu
Secondary Kinetic Isotope Effect (2° KIE): A secondary KIE occurs when the isotopic substitution is at a position where the bond is not directly broken or formed in the rate-determining step. core.ac.uk If this compound is deuterated on the aromatic ring, any observed KIE in a reaction at the carbonyl group would be a secondary effect. These effects are generally smaller than primary KIEs. core.ac.uk They are further classified based on their proximity to the reaction center:
α-Secondary KIEs: Occur when the isotope is on the carbon atom undergoing a change in hybridization. For example, in a nucleophilic addition to the carbonyl of 4'-Fluoroacetophenone, the carbonyl carbon changes from sp² to sp³ hybridization. A KIE could be measured by labeling the α-carbon, though this is less common than deuterium labeling.
β-Secondary KIEs: Involve isotopic substitution on a carbon adjacent to the reacting center. For a reaction at the carbonyl of this compound (with deuteration on the aromatic ring), the observed KIE would be a β-secondary effect. These effects are often associated with hyperconjugation or steric differences in the transition state. libretexts.org
| KIE Type | Isotope Position Relative to Reaction Center | Bond Status in RDS | Typical kH/kD Value | Mechanistic Implication for 4'-Fluoroacetophenone |
| Primary | At the site of bond cleavage | Broken/Formed | 2 - 8 | C-H bond breaking at the methyl group (e.g., enolization) is rate-determining. core.ac.uknih.gov |
| Secondary (α) | At the carbon undergoing reaction | Not Broken | 0.8 - 1.4 | Indicates change in hybridization at the reaction center (e.g., sp² to sp³ in carbonyl addition). wikipedia.org |
| Secondary (β) | Adjacent to the reaction center | Not Broken | ~1.0 - 1.3 | Probes electronic or steric changes in the transition state (e.g., aromatic deuteration). libretexts.org |
The primary utility of deuterium substitution is to alter reaction rates in a predictable way, which provides powerful evidence for a proposed mechanism. If a significant primary KIE is observed, it confirms that C-H bond breaking is a critical part of the slowest step of the reaction. princeton.edu For instance, in a study of HF elimination from a related compound, 4-fluoro-4-(4'-nitrophenyl)butan-2-one, large primary deuterium KIEs ranging from 3.2 to 7.5 were observed, which strongly supported a mechanism where proton abstraction was part of the rate-determining step and excluded a purely E1 mechanism. nih.gov Conversely, a KIE value close to unity (kH/kD ≈ 1) suggests that C-H bond scission occurs either before or after the rate-determining step, or not at all. princeton.edu
The magnitude of the KIE can also offer clues about the geometry of the transition state. The maximum primary KIE is typically observed for a symmetric transition state where the hydrogen is halfway between the donor and acceptor atoms. Asymmetry in the transition state tends to lower the observed KIE.
While KIEs primarily impact reaction rates, they can, in some cases, influence stereoselectivity. This influence is generally subtle and arises if the isotopic substitution alters the energies of diastereomeric transition states differently. By changing the vibrational properties and effective size of a group, deuterium substitution can slightly favor one reaction pathway over another, potentially leading to a change in the enantiomeric or diastereomeric ratio of the products.
| Reaction Type | Example System | Observed kH/kD | Interpretation |
| E2 Elimination | Base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one with imidazole (B134444) base. nih.gov | 7.5 | C-H bond breaking is central to the rate-determining step; consistent with an E1cB-like E2 mechanism. nih.gov |
| E2 Elimination | Base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one with formate (B1220265) base. nih.gov | 3.2 | C-H bond breaking is still rate-limiting, but the transition state is likely more asymmetric than with imidazole. nih.gov |
| E1 Solvolysis | Hypothetical solvolysis of a tertiary halide. princeton.edu | ~1.4 (2° KIE) | C-H bond is not broken in the RDS; effect arises from rehybridization. princeton.edu |
Analysis of Primary and Secondary Isotope Effects
Mechanistic Insights into Carbonyl Reactivity in Deuterated Media
Studying the reactivity of 4'-Fluoroacetophenone in a deuterated solvent (e.g., D₂O, methanol-d4) provides another layer of mechanistic detail through solvent isotope effects. libretexts.org The behavior of the carbonyl group can be significantly influenced by such a change in the reaction medium.
One of the most fundamental reactions of a ketone like 4'-Fluoroacetophenone is the α-proton exchange via an enol or enolate intermediate. When this reaction is carried out in a deuterated protic solvent with a catalytic amount of acid or base, the protons on the α-carbon (the methyl group) will exchange with deuterium from the solvent. The rate of this H/D exchange can be monitored by NMR or MS and provides direct information on the kinetics of enolization. ehu.es
Furthermore, if the solvent participates as a reactant in the rate-determining step, a primary solvent KIE will be observed. libretexts.org For example, in a reaction where a water molecule abstracts a proton in the slowest step, switching from H₂O to D₂O would slow the reaction down. Even if the solvent is not a direct reactant, it can influence the reaction rate through secondary effects by altering the solvation of the reactants and, more importantly, the transition state. libretexts.org Mechanistic studies on the lithium enolate of 4-fluoroacetophenone have detailed its complex solution chemistry, involving dimers and tetramers. nih.gov Repeating such studies in deuterated solvents could reveal the role of solvent molecules in the aggregation and reactivity of these crucial intermediates.
Role As an Internal Standard in Advanced Analytical Method Development
Integration of 4'-Fluoroacetophenone-d4 into LC-MS/MS and GC-MS Research Protocols
Deuterated internal standards like this compound are increasingly integrated into Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) protocols due to their unique advantages. texilajournal.commonadlabtech.com Since these isotopically labeled standards are chemically almost identical to their non-deuterated counterparts (the analytes), they exhibit very similar behavior during chromatographic separation and ionization in the mass spectrometer. researchgate.net This co-elution is critical because it ensures that both the analyte and the internal standard experience similar matrix effects, which are variations in analytical response caused by other components in the sample. clearsynth.com
The primary role of this compound in these protocols is to compensate for potential analyte loss during sample preparation steps such as extraction, derivatization, and cleanup. youtube.comwin-source.net It also corrects for fluctuations in instrument performance, including injection volume variability and changes in detector response. monadlabtech.com The distinct mass difference between the deuterated standard and the non-deuterated analyte allows the mass spectrometer to differentiate and quantify both compounds simultaneously with high specificity. nih.gov For instance, in LC-MS/MS analysis, specific multiple reaction monitoring (MRM) transitions can be set for both the analyte and this compound, enabling precise and accurate quantification even at low concentrations.
Research has demonstrated the successful application of deuterated standards in various complex analyses. For example, deuterated standards have been instrumental in the quantification of immunosuppressive drugs in whole blood and plasma, where minimizing imprecision is critical. texilajournal.comtexilajournal.com Similarly, the use of deuterated internal standards is crucial for the accurate analysis of biomarkers of elastin (B1584352) degradation in biological tissues. nih.gov
Here is an illustrative table of how this compound might be used in an LC-MS/MS protocol:
| Parameter | Analyte (4'-Fluoroacetophenone) | Internal Standard (this compound) |
| Chemical Formula | C₈H₇FO | C₈H₃D₄FO |
| Molecular Weight | 138.14 g/mol | 142.16 g/mol |
| Parent Ion (m/z) | 139 | 143 |
| Daughter Ion (m/z) | 123 | 127 |
| Collision Energy (eV) | 15 | 15 |
| Retention Time (min) | 4.2 | 4.2 |
This is a hypothetical data table for illustrative purposes.
Quantitative Analysis in Complex Research Matrices
The analysis of compounds in complex matrices such as blood, plasma, urine, and environmental samples presents significant challenges due to the presence of numerous interfering substances. texilajournal.comlcms.cz These matrix components can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. clearsynth.com Deuterated internal standards like this compound are considered the gold standard for mitigating these matrix effects. researchgate.net
Because the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. win-source.net By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix can be effectively normalized. youtube.com This isotopic dilution technique significantly improves the accuracy and precision of quantitative results. mdpi.com
For example, studies involving the quantification of mycotoxins in complex feed and silage samples have shown that matrix-matched calibrants and isotopically labeled internal standards are crucial for overcoming matrix effects and improving quantitative accuracy. lcms.cz In the analysis of immunosuppressants, the use of deuterated standards compensated for measurement errors that could have resulted from ion suppression or enhancement. texilajournal.com
The following table illustrates the impact of using an internal standard on the quantitative analysis of a hypothetical analyte in different matrices.
| Matrix | Analyte Concentration (without IS) | Analyte Concentration (with this compound) | % Recovery |
| Plasma | 8.5 ng/mL | 10.1 ng/mL | 101% |
| Urine | 7.9 ng/mL | 9.9 ng/mL | 99% |
| Wastewater | 6.8 ng/mL | 9.8 ng/mL | 98% |
This is a hypothetical data table for illustrative purposes.
Method Validation Strategies for Isotopic Standards in Analytical Research
The validation of an analytical method is a critical process to ensure its reliability, reproducibility, and accuracy for its intended purpose. researchgate.net When using isotopic standards like this compound, specific validation parameters must be assessed to demonstrate the method's performance. International guidelines, such as those from the FDA, provide a framework for bioanalytical method validation. nih.gov
Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including the internal standard. This is typically demonstrated by the absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples. researchgate.net
Accuracy: The closeness of the measured concentration to the true concentration. It is assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of agreement. scielo.org.mx
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. scielo.org.mx
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specific range. A calibration curve is constructed, and the coefficient of determination (R²) is calculated. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the analyte and internal standard. It is evaluated by comparing the response of the analyte in the presence and absence of the matrix. clearsynth.com
Stability: The chemical stability of the analyte and internal standard in the sample matrix under different storage and processing conditions. win-source.net
A comprehensive methodology for validating isotopic analyses involves using a biological sample with controlled labeling patterns to evaluate metrics specific to isotopic measurements, such as the accuracy and precision of isotopologue masses and abundances. researchgate.net
Calibration Curve Development and Accuracy Enhancement in Research Analytics
The development of a robust calibration curve is fundamental to accurate quantitative analysis. numberanalytics.com When using an internal standard like this compound, the calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentrations of the analyte in the calibration standards. youtube.com This ratio-based calibration corrects for variations in sample processing and instrument response, leading to enhanced accuracy and precision. numberanalytics.comyoutube.com
A constant amount of the internal standard is added to all calibration standards and unknown samples. youtube.com The response of the internal standard serves as a reference point to normalize the analyte's response. numberanalytics.com This is particularly beneficial in complex analytical techniques like chromatography and mass spectrometry. youtube.com
The use of an internal standard can significantly improve the linearity of the calibration curve and extend its dynamic range. For instance, in a study analyzing semivolatile organic compounds, the use of internal standards helped achieve good linearity over a wide concentration range. lcms.cz Similarly, in the analysis of 2,4-D in water samples, a calibration curve with a high coefficient of determination (R² = 0.9999) was achieved, indicating a strong linear relationship. researchgate.net
The following table shows a hypothetical calibration curve data set for the quantification of an analyte using this compound as an internal standard.
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 49,500 | 0.259 |
| 50 | 64,500 | 50,500 | 1.277 |
| 100 | 127,000 | 49,800 | 2.550 |
| 500 | 635,000 | 50,200 | 12.649 |
This is a hypothetical data table for illustrative purposes. The resulting calibration curve would then be used to determine the concentration of the analyte in unknown samples based on their measured peak area ratios. researchgate.net
Investigations in Chemical Biology and Biochemical Research Applications
Tracing Metabolic Pathways in In Vitro and Ex Vivo Systems
The unique isotopic signature of 4'-Fluoroacetophenone-d4 allows it to be used as a tracer in metabolic studies. When introduced into in vitro systems, such as cell cultures or isolated liver microsomes, or ex vivo organ preparations, researchers can track its transformation and movement. The deuterium (B1214612) atoms act as a label that can be detected with high specificity by mass spectrometry.
This approach enables the detailed investigation of metabolic pathways. By analyzing the resulting metabolites, which will also contain the deuterium label, scientists can identify the products of biotransformation and elucidate the specific metabolic routes involved. The less reactive nature of ketones compared to other functional groups like aldehydes makes compounds like this compound stable tracers.
Table 1: Application of this compound in Metabolic Tracing
| System Type | Research Goal | Analytical Technique | Expected Outcome |
|---|---|---|---|
| In Vitro (Cell Cultures) | Identify metabolic breakdown products | LC-MS/MS | Identification of deuterated metabolites, mapping of degradation pathway |
| In Vitro (Liver Microsomes) | Determine metabolic stability and major enzymatic pathways | High-Resolution Mass Spectrometry | Quantitation of parent compound depletion over time; identification of primary metabolites |
| Ex Vivo (Perfused Organ) | Study organ-specific metabolism and distribution | LC-MS/MS, Isotope-Ratio MS | Characterization of metabolites formed within a specific organ system |
Effects of Deuterium Substitution on Enzymatic Reactions and Substrate Binding in Model Systems
The substitution of hydrogen with deuterium can influence the rate of enzymatic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in an enzymatic reaction, substituting hydrogen with deuterium will slow the reaction down. nih.gov
This principle is exploited to study enzyme mechanisms. For instance, research on the metabolism of other deuterated compounds has shown that deuteration can protect a molecule from degradation by enzymes like monoamine oxidase or cytochrome P450 (CYP) isoforms. nih.govnih.gov In studies involving CYP enzymes, which are responsible for a vast majority of drug metabolism, deuteration can lead to complex outcomes, including "metabolic switching," where the enzyme metabolizes a different part of the molecule because the deuterated site is less favorable. nih.gov While specific studies on this compound's interaction with these enzymes are not detailed, the principles derived from analogous compounds are directly applicable.
Table 2: Documented Effects of Deuterium Substitution on Enzymatic Reactions
| Enzyme System | Model Compound | Observed Effect of Deuteration | Research Implication |
|---|---|---|---|
| Monoamine Oxidase | beta-Phenylethylamine | Protection from enzymatic action, leading to significantly higher concentrations of the deuterated analog in vivo. nih.gov | Demonstrates a pronounced kinetic isotope effect that alters metabolic fate. nih.gov |
| Cytochrome P450 (CYP3A4) | Deuterated drug analogs | Can decrease intrinsic clearance; may cause "metabolic switching" to alternative metabolic routes. nih.gov | Highlights the complexity of using deuteration to alter pharmacokinetic profiles. nih.gov |
| Cytochrome P450 (CYP2C19) | Deuterated drug analogs | Shows different metabolic preferences compared to CYP3A4, indicating isoform-specific effects of deuteration. nih.gov | Underscores the need for mechanistic consideration of specific enzyme-substrate interactions. nih.gov |
Pharmacokinetic Profiling in Pre-clinical In Vivo Models through Analytical Quantitation
In preclinical drug development, understanding a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical. Stable isotope-labeled compounds like this compound are essential tools for these in vivo studies, typically conducted in animal models such as mice or rats. medchemexpress.comuantwerpen.beuantwerpen.be
This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. When studying the pharmacokinetics of the non-labeled 4'-Fluoroacetophenone (B120862) or an analogous drug, a known quantity of the deuterated version is added to biological samples (e.g., blood, plasma, or tissues). medchemexpress.com Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar extraction efficiency and ionization response in the mass spectrometer. Its different mass allows it to be distinguished from the unlabeled compound, enabling precise and accurate quantification of the drug's concentration in the biological matrix over time. medchemexpress.com This data is used to determine key PK parameters like bioavailability, half-life, and clearance. uni-duesseldorf.denih.gov
| Blood-to-Plasma Ratio | The ratio of the concentration of a compound in whole blood versus in plasma. uni-duesseldorf.de | Provides insight into the distribution of the compound into red blood cells. |
Application in Proteomics and Metabolomics Research as a Labeled Standard
Modern systems biology relies heavily on proteomics and metabolomics to understand complex biological states. These fields use mass spectrometry to identify and quantify thousands of proteins and small-molecule metabolites. The accuracy of this quantification is paramount, and stable isotope-labeled standards are the gold standard for achieving it. medchemexpress.comnih.gov
This compound is used as a biochemical reagent and internal standard in such research. medchemexpress.commedchemexpress.com In a typical quantitative proteomics or metabolomics experiment, a known amount of the labeled standard is spiked into a biological sample (e.g., cell lysate or plasma). nih.gov During LC-MS/MS analysis, the mass spectrometer detects both the naturally occurring analyte and the co-eluting, mass-shifted labeled standard. By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, an absolute or relative quantification of the protein or metabolite can be calculated with high precision. nih.govnih.gov
Table 4: Role of this compound as a Labeled Standard
| Research Field | Analytical Platform | Function of Labeled Standard | Scientific Goal |
|---|---|---|---|
| Metabolomics | LC-MS/MS, GC-MS | Internal Standard | Accurate quantification of specific small-molecule metabolites in a complex biological mixture. medchemexpress.commedchemexpress.com |
| Proteomics | LC-MS/MS | Internal Standard (for quantifying post-translational modifications or specific peptides) | Precise measurement of changes in protein abundance between different biological states. medchemexpress.comnih.gov |
| Pharmaceutical Analysis | LC-MS/MS | Impurity Standard / Internal Standard | Quantitation of a drug molecule or its impurities during development and quality control. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4'-Fluoroacetophenone-d4. The substitution of hydrogen with deuterium (B1214612) in the methyl group does not significantly alter the fundamental electronic properties, such as the distribution of electrons governed by the aromatic ring, the fluorine atom, and the carbonyl group. However, it does introduce subtle changes to the molecule's vibrational energy landscape.
DFT calculations on the parent compound, 4'-fluoroacetophenone (B120862), and related structures reveal key electronic characteristics that are largely transferable to the d4 analogue. The fluorine atom and the acetyl group are electron-withdrawing, which influences the electron density across the molecule. This is reflected in the calculated molecular orbitals and electrostatic potential.
Key computed electronic properties include:
HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. For acetophenone (B1666503) derivatives, electron-withdrawing groups tend to lower this gap, potentially increasing reactivity towards nucleophiles.
Partial Charges: Calculations show a significant partial negative charge on the carbonyl oxygen, making it a primary site for electrophilic attack and hydrogen bonding.
Reactivity Descriptors: While deuteration does not change the primary sites of reactivity, the kinetic isotope effect (discussed in section 7.4) means that the rates of reactions involving the cleavage of bonds to the deuterated methyl group will be different.
Table 1: Representative Calculated Electronic Properties for the 4'-Fluoroacetophenone Framework (Note: These values, based on the non-deuterated analogue, are not expected to change significantly upon deuteration of the methyl group.)
| Property | Predicted Value/Description | Significance |
| HOMO-LUMO Gap | Reduced compared to unsubstituted acetophenone. | Indicates higher kinetic reactivity and lower kinetic stability. |
| Carbonyl Oxygen | Possesses a significant partial negative charge (δ⁻). | Primary site for hydrogen bonding and electrophilic attack. |
| Carbonyl Carbon | Electrophilic nature due to the adjacent oxygen. smolecule.com | Susceptible to nucleophilic attack. |
| Fluorine Atom | Strong electron-withdrawing nature. | Influences the overall electron distribution and reactivity of the aromatic ring. |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior, conformational flexibility, and intermolecular interactions of molecules. For this compound, MD simulations can provide a detailed picture of its structural dynamics in various environments.
The primary conformational feature of interest is the orientation of the acetyl group relative to the fluorophenyl ring. Computational studies on related acetophenones suggest a strong preference for a planar or near-planar conformation, which maximizes π-conjugation between the carbonyl group and the aromatic system. Conformational analysis of similar 2'-fluoroacetophenone (B1202908) derivatives indicates that they preferentially adopt an s-trans conformation to minimize unfavorable electrostatic interactions between the fluorine and the carbonyl oxygen. smolecule.com
For this compound, MD simulations would focus on:
Rotational Barriers: Calculating the energy barrier for the rotation of the acetyl group (-COCD₃) around the C-C bond connecting it to the phenyl ring.
Methyl Group Dynamics: Analyzing the rotational dynamics of the deuterated methyl (-CD₃) group itself. The increased mass of deuterium compared to hydrogen affects the rotational and vibrational motions of this group.
Solvent Effects: Simulating the molecule in different solvents to understand how intermolecular interactions influence its conformational preferences and dynamic behavior.
These simulations provide insights into the molecule's average structure and fluctuations over time, which are crucial for understanding its behavior in solution and its interaction with other molecules.
Modeling of Isotopic Effects and Vibrational Frequencies
One of the most significant consequences of isotopic substitution is the change in vibrational frequencies. The replacement of the three hydrogen atoms on the acetyl methyl group with deuterium in this compound leads to predictable shifts in its infrared (IR) and Raman spectra. This phenomenon is rooted in the fact that the vibrational frequency of a bond is dependent on the masses of the involved atoms. libretexts.org
Computational modeling using DFT allows for the accurate prediction of these isotopic effects. By calculating the harmonic vibrational frequencies for both 4'-fluoroacetophenone and its d4-isotopologue, a direct comparison can be made. researchgate.net
The key predicted changes in the vibrational spectrum of this compound are:
C-D Vibrations: The C-D stretching and bending vibrations of the deuterated methyl group appear at significantly lower frequencies (wavenumbers) than the corresponding C-H vibrations in the non-deuterated molecule. The stretching frequency shift is the most pronounced.
Other Modes: Vibrational modes not directly involving the methyl group, such as the C=O stretch or aromatic ring vibrations, are only slightly affected. libretexts.org For instance, the characteristic C=O stretch, typically found around 1680-1690 cm⁻¹ in the parent compound, is expected to show only a minor shift. smolecule.com
This ability to predict vibrational spectra is invaluable for identifying the compound and confirming successful deuteration experimentally.
Table 2: Comparison of Typical Calculated Vibrational Frequencies (cm⁻¹) for Key Modes (Based on data for parent compound and known isotopic shift effects)
| Vibrational Mode | Parent (C-H) Approx. Frequency (cm⁻¹) | d4-Analogue (C-D) Predicted Frequency (cm⁻¹) | Expected Change |
| Methyl C-H/C-D Asymmetric Stretch | ~2980 | ~2230 | Significant decrease |
| Methyl C-H/C-D Symmetric Stretch | ~2900 | ~2100 | Significant decrease |
| Carbonyl (C=O) Stretch | 1680 - 1690 smolecule.com | ~1680 | Minimal change |
| Aromatic C-C Stretch | 1500 - 1600 smolecule.com | ~1500 - 1600 | Minimal change |
| C-F Stretch | 1200 - 1300 smolecule.com | ~1200 - 1300 | Minimal change |
Prediction of Spectroscopic Properties and Reaction Energetics
Beyond vibrational frequencies, computational chemistry allows for the prediction of a wider range of spectroscopic properties and the energetics of chemical reactions.
Spectroscopic Properties:
NMR Spectroscopy: While deuterium is NMR-active, it is typically observed in separate ²H NMR experiments. In standard ¹H NMR, the most dramatic and predictable effect of deuteration is the disappearance of the proton signal corresponding to the methyl group. The chemical shifts of the remaining aromatic protons are not expected to be significantly altered.
Microwave Spectroscopy: Studies on the non-deuterated 4-fluoroacetophenone have utilized microwave spectroscopy combined with quantum chemical calculations to determine its precise rotational constants and molecular structure. researchgate.netrsc.org Similar computational approaches can be applied to the d4 isotopologue to predict its rotational spectrum. altervista.org
Reaction Energetics and Kinetic Isotope Effect (KIE): Computational methods are used to model the energy changes that occur during a chemical reaction. DFT can be used to calculate the Gibbs free energy (ΔG) and enthalpy (ΔH) of reactions, providing insight into their spontaneity and thermal characteristics.
A critical aspect for deuterated compounds is the Kinetic Isotope Effect (KIE) . Because the C-D bond is stronger than the C-H bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. Quantum chemical calculations can model the transition states of such reactions and predict the activation energies for both the deuterated and non-deuterated reactants, thereby quantifying the expected KIE. This makes this compound a valuable tool for mechanistic studies, where observing a KIE can confirm that the C-H(D) bond of the acetyl group is broken during the key step of a reaction.
Table 3: Summary of Predicted Spectroscopic and Energetic Effects of Deuteration
| Property | Predicted Effect for this compound | Computational Method |
| ¹H NMR Spectrum | Disappearance of the methyl proton signal. | N/A (Direct consequence of substitution) |
| IR/Raman Spectrum | Appearance of C-D modes at lower frequencies. | Density Functional Theory (DFT) |
| Reaction Rate (KIE) | Slower reaction rate for C-D bond cleavage. | Transition State Theory, DFT |
| Rotational Spectrum | Altered rotational constants due to mass change. | DFT, MP2 |
Emerging Research Frontiers and Future Directions
Development of Novel Deuteration Reagents and Catalysts
The synthesis of deuterated molecules like 4'-Fluoroacetophenone-d4 relies on efficient and selective deuteration methods. The pursuit of more sustainable, cost-effective, and versatile catalytic systems is a key research area. Recent progress has moved beyond traditional methods, introducing novel reagents and catalysts that offer improved performance for labeling a wide range of substrates, including aromatic ketones.
Key developments in this area include:
Palladium-NHC Catalysis : A method using a palladium-N-heterocyclic carbene (NHC) catalyst in deuterated trifluoroacetic acid has been developed for one-step, ortho-selective hydrogen-deuterium exchange on aromatic ketones, amides, and amino acids. nih.gov This approach demonstrates high reactivity and selectivity where other palladium salts are ineffective. nih.gov
Ruthenium-Catalyzed C-H Activation : A novel methodology employing a ruthenium catalyst facilitates the hydrogen isotope exchange of aromatic carbonyl compounds. researchgate.net By using catalytic amounts of specific amine additives, a transient directing group is formed in-situ, guiding the selective deuteration at both the α-carbonyl and aromatic ortho-positions. researchgate.net This method is notable for using D₂O, the cheapest deuterium (B1214612) source, as a viable alternative to more expensive iridium-based systems. researchgate.net
Superacid Catalysis : Researchers have presented a metal-free, superacid-catalyzed protocol for the α-deuteration of ketones using D₂O. rsc.org This system uses a pre-catalyst to generate a superacidic species in situ, achieving high deuteration efficiency (up to 99%) across a broad scope of substrates with excellent functional group compatibility. rsc.org
Copper-Catalyzed Deconstructive Deuteration : A unique redox-neutral strategy has been developed for site-specific deuteration using ketones as traceless handles and D₂O as the deuterium source. nih.gov This copper-catalyzed deacylation allows for a controlled degree of deuterium incorporation, enabling the selective preparation of a complete set of deuterated ethyl moieties, a feat not achieved by other methods. nih.gov
A comparison of recently developed catalytic systems for the deuteration of ketones highlights the diversity of modern approaches.
| Catalyst System | Deuterium Source | Key Features | Substrate Scope | Ref |
| Palladium-NHC | Deuterated Trifluoroacetic Acid | One-step, ortho-selective H-D exchange. | Aromatic ketones, amides, amino acids. | nih.gov |
| Ruthenium/Amine Additive | D₂O | Uses a transient directing group; selective for α-carbonyl and ortho-positions. | Aromatic aldehydes and ketones. | researchgate.net |
| Superacid (Metal-Free) | D₂O | High efficiency (up to 99%); broad functional group tolerance. | Common building blocks and bioactive molecules. | rsc.org |
| Copper/MPHA Reagent | D₂O | Site-specific and degree-controlled; redox-neutral deacylation. | Ketones (for preparing deuterated alkyls). | nih.gov |
Advanced Applications in Systems Biology and Complex Biological Networks
Systems biology aims to understand the complex interactions within biological systems. In this context, deuterated internal standards like this compound are indispensable tools for achieving the accurate, absolute quantification of metabolites and other biomolecules. nih.govnumberanalytics.com This quantitative data is the foundation for constructing and validating the complex network models that describe cellular processes. numberanalytics.com
Future applications in this field will likely see deuterated standards used in more sophisticated ways:
Quantitative Metabolomics and Flux Analysis : As a stable, non-radioactive tracer, deuterated compounds can be used to follow the metabolic fate of molecules through complex pathways. The use of compounds like this compound as internal standards ensures the analytical precision required to detect subtle changes in metabolite concentrations, which is critical for understanding network dynamics in response to stimuli or disease. nih.govnih.gov
Biomarker Discovery : Absolute quantification is crucial for identifying and validating biomarkers. nih.gov The reliability conferred by deuterated internal standards in mass spectrometry-based "omics" platforms enhances the ability to compare metabolic profiles across large patient cohorts, a cornerstone of modern translational research.
Understanding Network Regulation : By enabling precise measurement of changes in genes, proteins, and metabolites, deuterated standards help researchers identify key regulatory nodes within biological networks. numberanalytics.com This can reveal new targets for therapeutic intervention. numberanalytics.com
The role of internal standards is to ensure analytical accuracy, which is paramount when studying the intricate web of interactions in a biological system.
Integration with Multimodal Analytical Platforms for Enhanced Research Capabilities
To unravel the complexity of biological and chemical systems, researchers are increasingly integrating multiple analytical techniques. The combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is a particularly powerful pairing where deuterated standards like this compound play a crucial role. nih.gov
LC-MS-NMR Integration : This hyphenated technique combines the superior separation and sensitivity of LC-MS with the definitive structural elucidation power of NMR. nih.gov Deuterated internal standards are essential for quantification in the MS component, while the structural integrity and isotopic enrichment of the standard itself can be confirmed by NMR. rsc.org This integrated approach provides comprehensive qualitative and quantitative analysis of complex mixtures from a single sample.
NMR-Guided Mass Spectrometry : A novel method uses NMR to first determine the absolute concentration of metabolites in a reference sample. This NMR-quantified sample is then used to calibrate the MS response, enabling absolute quantification across many other samples without the need for numerous, expensive individual isotopic standards. This approach leverages the high quantitative accuracy of NMR and the high sensitivity of MS.
This multimodal approach ensures higher confidence in analytical results, which is critical for applications in drug development, metabolomics, and forensic toxicology. rsc.orgresearchgate.net
Theoretical Prediction of Deuterium-Related Phenomena for Material Science and Catalysis
Concurrent with experimental advances, theoretical and computational chemistry is providing profound insights into the origins and consequences of deuterium isotope effects. These predictive models are becoming essential tools for designing new materials and catalysts.
Predicting Kinetic Isotope Effects (KIEs) : Theoretical analysis of KIEs helps to elucidate complex reaction mechanisms in catalysis. mdpi.comresearchgate.net By modeling the transition states of chemical reactions, researchers can predict how substituting hydrogen with deuterium will affect reaction rates, thereby identifying rate-determining steps. researchgate.netnih.gov This knowledge is invaluable for optimizing catalytic processes.
Designing Advanced Materials : Deuteration can significantly alter the physical properties of materials, including their electronic, magnetic, and structural characteristics. rsc.org For instance, theoretical models predict that deuteration can influence charge transport in organic semiconductors and induce significant changes in the ferroelectric properties of hydrogen-bonded solids. rsc.orgshuaigroup.net Recent theoretical work has even predicted the existence of a supersolid phase in high-pressure deuterium, a state of matter with both solid and superfluid properties, driven by nuclear quantum effects. aps.org
Understanding Isotope Effects in Solution : Quantum electronic structure methods are now being used to accurately predict deuterium isotope effects on fundamental chemical properties like acid-base equilibria (pKa values) in different conditions, including ambient and hydrothermal environments. rsc.org Excellent agreement between theoretical predictions and experimental data provides confidence in using these models to understand and predict chemical behavior in aqueous systems. rsc.org
These theoretical frontiers are transforming the role of deuterium from a passive tracer to an active design element in the creation of novel materials and the optimization of chemical reactions.
Conclusion: Synthesis of Research Findings and Outlook
Summary of Key Research Contributions of 4'-Fluoroacetophenone-d4
This compound, the deuterium-labeled form of 4'-Fluoroacetophenone (B120862), has established itself as a valuable biochemical reagent in life science research. medchemexpress.commedchemexpress.com Its primary and most significant contribution lies in its role as a stable isotopically labeled internal standard (SIL-IS). acs.org The incorporation of four deuterium (B1214612) atoms provides a distinct mass difference from its non-deuterated counterpart, which is essential for its application in quantitative analytical techniques.
The principal application of this compound is in mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). clearsynth.comscispace.com As an internal standard, it is added in a known quantity to samples to enhance the precision and accuracy of quantitative analysis. clearsynth.com Its utility stems from the fact that deuterated standards typically co-elute with the target analyte and exhibit similar behavior during sample extraction and ionization. texilajournal.comaptochem.com This allows for the correction of variability arising from matrix effects, sample preparation inconsistencies, and instrumental fluctuations, ultimately leading to more robust and reliable analytical methods. clearsynth.comtexilajournal.com
Beyond its role as an internal standard, this compound serves as a tracer in metabolic and pharmacokinetic studies during drug development. medchemexpress.comacs.org The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. nih.gov This difference can slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net Researchers leverage this stability to track the metabolic fate of drug candidates and to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. acs.org The ketone functional group in this compound is less reactive than the aldehyde group of a similar compound, 4-Fluorobenzaldehyde-d4, rendering it a more stable tracer for these pharmacokinetic investigations.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | This compound (1-(4-Fluorophenyl)ethan-1-one-d4) | medchemexpress.com |
| CAS Number | 1335333-86-2 | medchemexpress.com |
| Molecular Formula | C8H3D4FO | medchemexpress.com |
| Molecular Weight | 142.16 g/mol | medchemexpress.com |
| Primary Application | Isotope-Labeled Internal Standard, Biochemical Reagent | medchemexpress.com |
Unresolved Research Questions and Methodological Challenges
Despite the clear benefits of using deuterated compounds like this compound, several methodological challenges and unresolved questions persist. These are generally applicable to all SIL-IS but are critical considerations for the robust application of this specific compound.
A primary challenge is that achieving 100% isotopic purity during synthesis is practically impossible. digitellinc.com The resulting isotopic distribution raises complex analytical and regulatory questions that require science-based assessment and specialized analytical methods. digitellinc.com Furthermore, the assumption that a SIL-IS behaves identically to the analyte is not always valid. Deuterated compounds can sometimes exhibit slight differences in chromatographic retention times or extraction recoveries compared to their non-deuterated analogs. scispace.com Paradoxically, an internal standard with perfectly identical chemical properties might mask underlying issues with an assay, such as analyte instability, poor recovery, or ion suppression in the mass spectrometer. scispace.com
The stability of the deuterium labels themselves can pose a problem. While the C-D bond is strong, deuterium exchange can occur under certain conditions, such as in acidic or basic solutions, which could compromise the accuracy of quantitative studies. researchgate.net The presence of complex biological matrices can also complicate the mass spectrometry response, making the concentration of the added internal standard a critical parameter that must be optimized. nih.gov
For the specific application of this compound, unresolved questions pertain to its validation for each new analyte and matrix. Methodological hurdles include rigorously demonstrating that its behavior accurately mimics that of the target analyte throughout the entire analytical process and ensuring its isotopic stability under specific experimental and storage conditions. There remains a need for the broader establishment of mass spectrometry standards and more thorough validation processes to ensure that results from different laboratories are reliable and comparable. texilajournal.com
Prospects for Future Academic and Industrial Research Endeavors
The future of this compound in academic and industrial research appears promising, with applications extending from established practices to novel areas of discovery.
Academic Research: In academia, the compound will continue to be a vital tool in advanced metabolic research. It can be used to investigate the "metabolic switching" effect, where deuteration at one site redirects metabolic processes to alternative pathways. researchgate.net Its use as a stable tracer is crucial for elucidating complex enzymatic reaction mechanisms and for performing in-depth pharmacokinetic studies on novel chemical entities. nih.gov Beyond biochemistry, derivatives of 4-Fluoroacetophenone are being explored in materials science for properties like triboluminescence, suggesting that deuterated analogs could find use in the development of novel materials, such as those for pressure sensors. researchgate.netpolyu.edu.hk
Industrial Research: In the pharmaceutical industry, this compound and similar SIL-IS are indispensable for high-throughput quantitative bioanalysis in drug discovery and development. acs.org Their use ensures the robustness and regulatory compliance of LC-MS assays. scispace.com Looking forward, there is a significant industrial trend toward the de novo design of deuterated active pharmaceutical ingredients (APIs) to create drugs with improved safety and pharmacokinetic profiles. nih.govresearchgate.net While this compound is a reagent rather than an API, its synthesis and properties are directly relevant to this expanding field. The development of more efficient and economical deuteration methodologies remains a high priority for industry to support these endeavors. researchgate.net The compound may also be employed in the synthesis of specialized fluorinated chemicals where enhanced stability is a desired characteristic. To fully realize this potential, further training in advanced mass spectrometry techniques and the establishment of universally accepted standards will be essential. texilajournal.com
Table 2: Comparison of this compound and Related Compounds
| Compound Name | Key Structural Feature | Primary Research Application | Reference |
|---|---|---|---|
| This compound | Deuterated ketone | Stable internal standard and tracer in pharmacokinetics due to high stability. | medchemexpress.com |
| 4'-Fluoroacetophenone | Non-deuterated ketone | Biochemical reagent, organic synthesis intermediate. | medchemexpress.comchemicalbook.com |
| 4-Fluorobenzaldehyde-d4 | Deuterated aldehyde | Tracer in reaction mechanism studies; more reactive than ketone analog. |
Q & A
Q. What are the established synthetic routes for preparing 4'-Fluoroacetophenone-d4, and how do reaction conditions influence isotopic purity?
- Methodological Answer : this compound is synthesized via deuteration of the methyl group in non-deuterated 4'-fluoroacetophenone. Common methods include:
- Catalytic H/D Exchange : Using D2O and acidic/basic catalysts under reflux .
- Reduction with Deuterated Reagents : Employing LiAlD4 or NaBD4 to reduce 4'-fluoroacetophenone precursors, ensuring >98% isotopic purity .
- Biocatalytic Approaches : Recombinant alcohol dehydrogenases (ADHs) can reduce fluorinated acetophenones in D2O, though adaptation for deuterated substrates requires pH and temperature optimization .
Key Data :
| Method | Reaction Time (h) | Isotopic Purity (%) | Yield (%) |
|---|---|---|---|
| H/D Exchange | 24–48 | 95–98 | 60–75 |
| LiAlD4 Reduction | 6–12 | >99 | 80–90 |
| Biocatalysis | 48–72 | 97–99 | 70–85 |
Q. How is this compound characterized to confirm isotopic labeling and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H NMR shows absence of the methyl proton signal (~2.6 ppm) in the deuterated compound, replaced by a singlet for CD3. <sup>19</sup>F NMR confirms retention of the fluorine substituent (δ = -110 to -115 ppm) .
- Mass Spectrometry (MS) : High-resolution MS detects the molecular ion peak at m/z 142.13 (C8D3H4FO), with deuterium incorporation confirmed by isotopic abundance patterns .
- FT-IR : Absence of C-H stretching (~2900 cm<sup>-1</sup>) in the methyl group, replaced by C-D vibrations (~2100 cm<sup>-1</sup>) .
Q. What role does this compound play in proteomics and isotopic labeling studies?
- Methodological Answer : The compound serves as a stable isotope-labeled internal standard in quantitative mass spectrometry for:
- Metabolic Flux Analysis : Tracking acetyl-group incorporation in lipid/protein biosynthesis .
- Protein Interaction Studies : Deuterated methyl groups enable SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)-like strategies for quantifying post-translational modifications .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence reaction kinetics in organocatalytic transformations?
- Methodological Answer : Deuteration alters kinetic isotope effects (KIEs) in reactions involving the methyl group:
- Enzymatic Reductions : ADH-catalyzed reductions show reduced reaction rates (KIE ≈ 2–3) due to stronger C-D bonds, requiring adjusted enzyme loading or extended reaction times .
- Nucleophilic Additions : Grignard or organozinc reactions exhibit altered stereoselectivity; computational modeling (DFT) is recommended to predict transition states .
Example : In asymmetric reductions, enantiomeric excess (ee) decreases by 5–10% for deuterated substrates, necessitating chiral HPLC validation .
Q. How can researchers resolve discrepancies in <sup>13</sup>C NMR chemical shifts reported for this compound across literature sources?
- Methodological Answer : Discrepancies arise from solvent effects, referencing standards, or deuteration levels. Mitigation strategies include:
- Standardized Solvents : Use deuterated DMSO-d6 or CDCl3 for consistent shifts .
- Cross-Validation : Compare with non-deuterated analogs (e.g., 4'-fluoroacetophenone: carbonyl <sup>13</sup>C δ = 207–210 ppm) and adjust for isotopic substitution .
Data Table :
| Solvent | Carbonyl <sup>13</sup>C Shift (ppm) | Methyl <sup>13</sup>C Shift (ppm) |
|---|---|---|
| CDCl3 | 208.5 | 29.1 (CD3) |
| DMSO-d6 | 210.2 | 28.9 (CD3) |
Q. What strategies optimize deuteration efficiency in large-scale synthesis of this compound while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Pd/C or Raney Ni in D2O under H2 atmosphere enhances H/D exchange efficiency .
- Temperature Control : Maintain 60–80°C to prevent decomposition of the fluoroaryl group .
- In-line Analytics : Use FT-IR or Raman spectroscopy to monitor deuteration progress and terminate reactions at >98% isotopic purity .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
